molecular formula C15H14F2N2O3 B11940557 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)urea

1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)urea

Cat. No.: B11940557
M. Wt: 308.28 g/mol
InChI Key: UNYQVUPFNIEAFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)urea is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a urea backbone substituted with two aromatic rings, each bearing distinct functional groups: difluorophenyl and dimethoxyphenyl. The presence of these substituents imparts specific chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)urea typically involves the reaction of 2,5-difluoroaniline with 2,4-dimethoxyphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced purification techniques such as recrystallization or chromatography to isolate the desired product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)urea can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions (e.g., acidic or basic environments).

Major Products Formed: The products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)urea has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a potential lead compound in drug discovery.

    Medicine: The compound’s potential therapeutic properties are investigated for the development of new pharmaceuticals. Its ability to interact with specific biological targets makes it a candidate for drug development.

    Industry: The compound’s chemical properties make it useful in various industrial applications, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)methanamine
  • 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)thiourea

Comparison: Compared to similar compounds, 1-(2,5-Difluorophenyl)-3-(2,4-dimethoxyphenyl)urea stands out due to its unique combination of functional groups. The presence of both difluorophenyl and dimethoxyphenyl substituents imparts distinct chemical properties, such as increased stability and reactivity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H14F2N2O3

Molecular Weight

308.28 g/mol

IUPAC Name

1-(2,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)urea

InChI

InChI=1S/C15H14F2N2O3/c1-21-10-4-6-12(14(8-10)22-2)18-15(20)19-13-7-9(16)3-5-11(13)17/h3-8H,1-2H3,(H2,18,19,20)

InChI Key

UNYQVUPFNIEAFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2=C(C=CC(=C2)F)F)OC

Origin of Product

United States

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